molecular formula C12H19NO2 B12880593 (4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-ethyloxazolidin-2-one

(4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-ethyloxazolidin-2-one

Cat. No.: B12880593
M. Wt: 209.28 g/mol
InChI Key: FTWVGAWHNDRJJS-QWRGUYRKSA-N
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Description

(4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-ethyloxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-ethyloxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Allyl and Butenyl Groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides or through cross-coupling reactions such as the Heck reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-ethyloxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The allyl and butenyl groups can be oxidized to form epoxides or diols.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The allyl and butenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Amino alcohols.

    Substitution: Various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

(4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-ethyloxazolidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical agent due to its chiral nature and biological activities.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-ethyloxazolidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    (4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-methyloxazolidin-2-one: Similar structure but with a methyl group instead of an ethyl group.

    (4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-propyloxazolidin-2-one: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

(4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-ethyloxazolidin-2-one is unique due to its specific chiral centers and the presence of both allyl and butenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

(4S,5S)-3-but-3-enyl-5-ethyl-4-prop-2-enyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H19NO2/c1-4-7-9-13-10(8-5-2)11(6-3)15-12(13)14/h4-5,10-11H,1-2,6-9H2,3H3/t10-,11-/m0/s1

InChI Key

FTWVGAWHNDRJJS-QWRGUYRKSA-N

Isomeric SMILES

CC[C@H]1[C@@H](N(C(=O)O1)CCC=C)CC=C

Canonical SMILES

CCC1C(N(C(=O)O1)CCC=C)CC=C

Origin of Product

United States

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